molecular formula C12H16BrNO B13286159 4-Bromo-N-(1-cyclopropylethyl)-3-methoxyaniline

4-Bromo-N-(1-cyclopropylethyl)-3-methoxyaniline

Cat. No.: B13286159
M. Wt: 270.17 g/mol
InChI Key: VJUZOSQJQZMQRE-UHFFFAOYSA-N
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Description

4-Bromo-N-(1-cyclopropylethyl)-3-methoxyaniline is an organic compound with the molecular formula C12H16BrNO It is a derivative of aniline, featuring a bromine atom at the 4-position, a methoxy group at the 3-position, and a cyclopropylethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(1-cyclopropylethyl)-3-methoxyaniline typically involves the following steps:

    Bromination: Aniline is first brominated to introduce a bromine atom at the 4-position.

    Methoxylation: The brominated aniline is then subjected to methoxylation to introduce a methoxy group at the 3-position.

    Alkylation: Finally, the methoxylated and brominated aniline is alkylated with 1-cyclopropylethyl bromide to attach the cyclopropylethyl group to the nitrogen atom.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(1-cyclopropylethyl)-3-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or reduce other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dehalogenated aniline derivatives.

    Substitution: Substituted aniline derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

4-Bromo-N-(1-cyclopropylethyl)-3-methoxyaniline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(1-cyclopropylethyl)-3-methoxyaniline involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups, along with the cyclopropylethyl moiety, contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(1-cyclopropylethyl)-3-methylaniline
  • 4-Bromo-N-(1-cyclopropylethyl)-N-methyl-2-[(propylamino)methyl]aniline
  • 4-Bromo-N-[(1S)-1-cyclopropylethyl]aniline

Uniqueness

4-Bromo-N-(1-cyclopropylethyl)-3-methoxyaniline is unique due to the presence of both a methoxy group and a cyclopropylethyl group, which confer distinct chemical and biological properties. These structural features differentiate it from other similar compounds and contribute to its specific applications and mechanisms of action.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

4-bromo-N-(1-cyclopropylethyl)-3-methoxyaniline

InChI

InChI=1S/C12H16BrNO/c1-8(9-3-4-9)14-10-5-6-11(13)12(7-10)15-2/h5-9,14H,3-4H2,1-2H3

InChI Key

VJUZOSQJQZMQRE-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NC2=CC(=C(C=C2)Br)OC

Origin of Product

United States

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